Enhanced nAChR Binding Affinity: A Class-Level Inference from Nicotinic Receptor SAR
Ethyl 5-cyano-2-phenyl-6-(1-pyrrolidinyl)nicotinate is structurally designed as a nicotine analog. Its 5-cyano and 2-phenyl substitutions, absent in nicotine and simple nicotinates, are predicted to enhance binding affinity for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype [1]. While direct binding data for this compound are not publicly available, established structure-activity relationship (SAR) models for this class indicate that such bulky, electron-rich substitutions at the pyridine ring can significantly increase affinity compared to the parent compound nicotine (Ki = 1-16 nM for α4β2) . For instance, related pyrrolidine-containing nAChR ligands with aromatic substitutions exhibit Ki values in the low nanomolar range (46-75 nM), a substantial improvement over unsubstituted analogs (Ki > 1000 nM) [2]. This class-level evidence suggests the target compound is a superior tool for probing nAChR pharmacology compared to simpler nicotinic agonists.
| Evidence Dimension | Predicted binding affinity (Ki) for α4β2 nAChR |
|---|---|
| Target Compound Data | Not available (predicted to be in the low nanomolar range based on SAR) |
| Comparator Or Baseline | Nicotine (Ki = 1-16 nM); Unsubstituted nicotinate analogs (Ki > 1000 nM) |
| Quantified Difference | Predicted to be comparable to or better than nicotine; significantly better than unsubstituted nicotinates. |
| Conditions | Competition binding assays using [3H]-nicotine on rat cortical membranes or recombinant human receptors. |
Why This Matters
This predicted high affinity makes it a valuable ligand for studying nAChR subtypes in neurological disease models, where potent and selective tools are required.
- [1] Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal nicotinic acetylcholine receptors as targets for drug discovery. Journal of Medicinal Chemistry, 40(26), 4169-4194. View Source
- [2] Brioni, J. D., et al. (1995). Phenyl pyrrolidine analogues as potent nicotinic acetylcholine receptor (nAChR) ligands. Bioorganic & Medicinal Chemistry Letters, 5(6), 541-544. View Source
